![molecular formula C18H27F3N4O3S B2380538 N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide CAS No. 2097938-39-9](/img/structure/B2380538.png)
N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethylpyridines (TFMP) and their derivatives are widely used in the agrochemical and pharmaceutical industries . They are primarily used for crop protection from pests . More than 20 new TFMP-containing agrochemicals have been introduced to the market . In addition, several TFMP derivatives are used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives involves the combination of unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis
The molecular structure of TFMP derivatives is thought to contribute to their biological activities . The unique physicochemical properties of the fluorine atom, which is the next smallest atom after hydrogen but has the largest electronegativity, play a significant role .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives are complex and involve multiple steps . The reactions are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the presence of the fluorine atom and the pyridine moiety . Fluorine has a unique place in the arsenal of the discovery chemist due to its effects on the biological activities and physical properties of compounds .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on related sulfonamides highlights their role as novel terminators in cationic cyclisations, enabling the formation of complex polycyclic systems efficiently (Haskins & Knight, 2002). The structure and ligand substitution kinetics of pyridinium-derived N-heterocyclic carbene complexes of platinum provide insights into the electronic effects and stability conferred by sulfonamide groups, underscoring the potential for designing advanced materials with specific functional properties (Owen, Labinger, & Bercaw, 2004).
Applications in Material Science
Sulfonamides incorporated into polymers, as shown in studies on fluorinated polyamides containing pyridine and sulfone moieties, demonstrate improvements in material properties such as solubility, thermal stability, and dielectric constants (Liu et al., 2013). This suggests potential applications in electronics and as materials with unique optical and electronic characteristics.
Catalysis and Organic Synthesis
Sulfonamide groups have been utilized in the synthesis of complex organic molecules, including antibiotics and other biologically active compounds, through one-pot multistep reactions (Bagley et al., 2005). Their role in facilitating regioselective cyclizations opens up avenues for the efficient synthesis of novel heterocyclic compounds, indicative of their broad applicability in medicinal chemistry and drug design.
Interaction with Biological Molecules
Research into the interactions of sulfonamides with biological molecules, such as the study on polymers for drug delivery systems, highlights their potential in biomedical applications. For example, the interaction behavior of polysaccharide-based hydrogels with drugs points to the utility of sulfonamides in developing drug delivery mechanisms (Vieira et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
N,N-dimethyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27F3N4O3S/c1-23(2)29(26,27)25-11-5-15(6-12-25)24-9-7-16(8-10-24)28-17-4-3-14(13-22-17)18(19,20)21/h3-4,13,15-16H,5-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTBGCKXGKNVMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2380455.png)
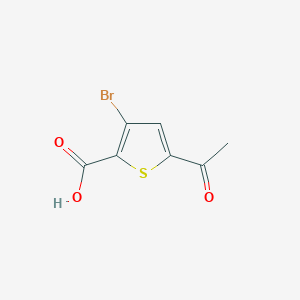
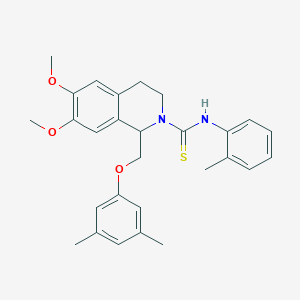
![Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B2380460.png)
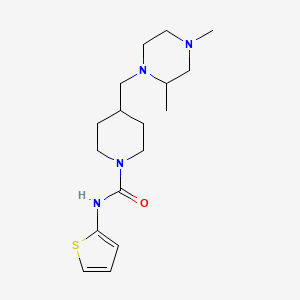
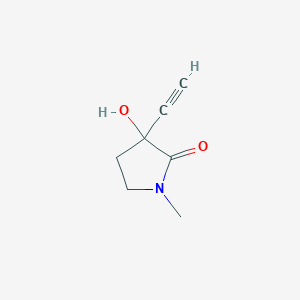
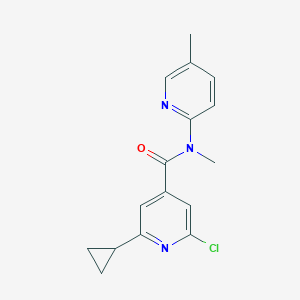
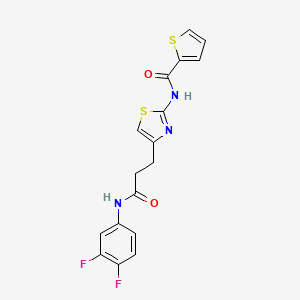


![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2380472.png)
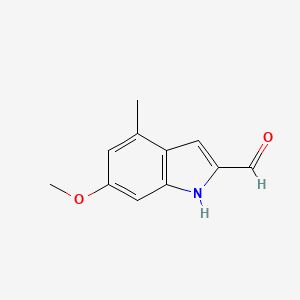
![3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2380474.png)
